Azetidine, 1-(2-propylvaleryl)-

Description

Evolution of Azetidine (B1206935) Chemistry: Historical Perspectives and Contemporary Relevance

The study of azetidine chemistry, while not as extensive as that of its three-membered (aziridine) or five-membered (pyrrolidine) counterparts, has a rich history and continues to be an area of active investigation. rsc.org Historically, the synthesis of the strained four-membered ring posed significant challenges, which limited its exploration. researchgate.netacs.org Early methods often involved multi-step sequences and were not always efficient. wikipedia.org However, the discovery that azetidine-containing molecules are present in natural products, such as azetidine-2-carboxylic acid, and exhibit important biological activities spurred further interest. wikipedia.orgtaylorandfrancis.com

In recent years, significant advances in synthetic methodologies have made functionalized azetidines more accessible. rsc.orgrsc.org These modern techniques include intramolecular cyclizations, ring expansions of aziridines, and various cycloaddition reactions, such as the aza Paternò–Büchi reaction. rsc.orgresearchgate.netrsc.orgnih.gov This has led to a resurgence in their use in medicinal chemistry, where the azetidine ring is recognized as a "privileged motif." rsc.org It can confer desirable properties such as improved metabolic stability, increased three-dimensionality, and the ability to serve as a bioisostere for other cyclic structures. nih.govnih.gov

Structural Features and Strain Energy of Azetidine Ring Systems Driving Unique Reactivity

The chemical behavior of azetidines is largely dictated by their unique structural features, most notably their ring strain. The estimated ring strain energy of azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridine (B145994) ring (27.7 kcal/mol) and the relatively stable and unreactive pyrrolidine (B122466) ring (5.4 kcal/mol). rsc.org

This inherent strain makes azetidines susceptible to ring-opening reactions under appropriate conditions, providing a pathway to synthesize substituted acyclic amines. rsc.orgyoutube.com However, the ring is significantly more stable than that of aziridines, which allows for easier handling and selective functionalization without decomposition. rsc.orgrsc.org The nitrogen atom within the ring introduces polarity and can act as a nucleophile or a base, participating in reactions like N-alkylation and N-acylation. youtube.com The four-membered ring also provides a rigid scaffold that can be valuable for orienting substituents in a defined three-dimensional space. nih.gov

Table 1: Physicochemical Properties of Azetidine

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃H₇N | wikipedia.orgnist.gov |

| Molar Mass | 57.09 g/mol | wikipedia.orgsigmaaldrich.com |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | 61 to 62 °C | wikipedia.orgsigmaaldrich.com |

| Density | 0.847 g/cm³ at 25 °C | wikipedia.orgsigmaaldrich.com |

| Acidity (pKa of conjugate acid) | 11.29 | wikipedia.org |

| CAS Number | 503-29-7 | nist.govsigmaaldrich.com |

Overview of Research Directions for N-Substituted Azetidines with Complex Acyl Moieties

The functionalization of the azetidine nitrogen atom, particularly with complex acyl groups, is a key strategy for modulating the properties and applications of these heterocycles. N-acylation is a fundamental reaction for azetidines, introducing an amide functionality that influences the electronic properties and conformational behavior of the ring system. youtube.com

Current research into N-substituted azetidines with complex acyl groups is diverse and expanding. In medicinal chemistry, these compounds are synthesized and evaluated for a wide range of biological activities. nih.govresearchgate.net The acyl moiety can be designed to interact with specific biological targets, turning the azetidine scaffold into a potent and selective therapeutic agent. nih.gov For example, N-substituted azetidin-2-ones have been investigated as potential antiviral and antibacterial agents. nih.gov Furthermore, the incorporation of complex side chains is explored in materials science, where N-acyl azetidines can serve as monomers for polymerization or as building blocks for novel functional materials. rsc.org

Defining the Research Scope for Azetidine, 1-(2-propylvaleryl)-, within the Azetidine Class

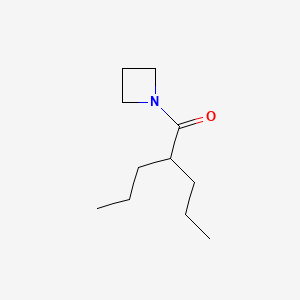

Azetidine, 1-(2-propylvaleryl)- is a specific N-acyl azetidine derivative. Its structure consists of a central azetidine ring where the nitrogen atom is acylated with a 2-propylvaleryl group, also known as a 2-propylpentanoyl group. As of now, there is no available literature or patent data specifically detailing the synthesis or application of this particular compound. uni.lu

The research scope for Azetidine, 1-(2-propylvaleryl)- can, therefore, be defined by its structural characteristics and by inference from related N-acyl azetidines. The 2-propylvaleryl moiety is a branched, eight-carbon acyl chain. This substituent introduces significant lipophilicity and steric bulk at the nitrogen atom.

Potential research directions for this compound would likely include:

Synthesis: Development of an efficient synthetic route, likely via the acylation of azetidine with 2-propylvaleryl chloride or a related activated carboxylic acid derivative.

Conformational Analysis: Studying how the bulky and flexible N-acyl group influences the puckering and conformational preferences of the azetidine ring.

Medicinal Chemistry: Investigating its potential biological activities. The lipophilic nature of the acyl chain could influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Materials Science: Exploring its properties as a potential plasticizer or as a building block for polymers with specific physical characteristics.

The study of Azetidine, 1-(2-propylvaleryl)- would contribute to the broader understanding of how N-acyl substituents with significant steric hindrance and lipophilicity impact the chemical and physical properties of the azetidine core.

Table 2: Predicted Properties of Azetidine, 1-(2-propylvaleryl)-

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₁NO | uni.lu |

| Monoisotopic Mass | 183.16231 Da | uni.lu |

| XlogP (Predicted) | 2.7 | uni.lu |

| InChIKey | VOCVVBAVUYEGDL-UHFFFAOYSA-N | uni.lu |

| SMILES | CCCC(CCC)C(=O)N1CCC1 | uni.lu |

Structure

3D Structure

Properties

CAS No. |

23097-70-3 |

|---|---|

Molecular Formula |

C11H21NO |

Molecular Weight |

183.29 g/mol |

IUPAC Name |

1-(azetidin-1-yl)-2-propylpentan-1-one |

InChI |

InChI=1S/C11H21NO/c1-3-6-10(7-4-2)11(13)12-8-5-9-12/h10H,3-9H2,1-2H3 |

InChI Key |

VOCVVBAVUYEGDL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)C(=O)N1CCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Azetidine, 1 2 Propylvaleryl

Strategic Approaches to the Azetidine (B1206935) Core Formation Relevant to N-Acyl Derivatization

The construction of the azetidine ring is a significant challenge in synthetic chemistry due to its inherent ring strain. orientjchem.org Several strategies have been developed to overcome this, providing access to the core structure, which can then be N-acylated.

Ring-Closure Reactions via Nucleophilic Substitution

Intramolecular nucleophilic substitution is a foundational approach to azetidine synthesis. This method typically involves the cyclization of a γ-amino alcohol or a related derivative. For instance, diversely substituted N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols in enantiomerically pure form. google.com The process involves a three-step sequence: copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. google.com Another common pathway is the cyclization of 3-bromopropylamine with a base like potassium hydroxide (B78521), although this can sometimes result in low yields. nih.gov

| Precursor Type | Key Reagents | Reaction Conditions | Outcome |

| β-Amino Alcohols | Copper catalyst, Mesyl chloride, Base | Multi-step sequence | Enantiomerically pure N-aryl-2-cyanoazetidines |

| γ-Haloamines (e.g., 3-bromopropylamine) | Base (e.g., KOH) | Typically heated | Azetidine ring formation |

Cycloaddition Reactions for Azetidine Scaffold Assembly

[2+2] photocycloaddition reactions, particularly the aza Paternò-Büchi reaction, offer a direct and efficient method for assembling the azetidine ring from an imine and an alkene. savemyexams.com This approach is powerful for creating functionalized azetidines in a single step with high regio- and stereoselectivity. savemyexams.com Recent advancements have utilized visible light-mediated [2+2] cycloadditions between oximes and olefins, catalyzed by an iridium photocatalyst, providing a mild and general protocol. wikipedia.org This method is characterized by its operational simplicity and tolerance of various functional groups. orientjchem.orgwikipedia.org

| Reaction Type | Reactants | Catalyst/Conditions | Key Features |

| Aza Paternò-Büchi | Imine, Alkene | Photochemical conditions (UV light) | Direct formation of functionalized azetidines |

| Visible Light-Mediated [2+2] Cycloaddition | Oxime, Olefin | Iridium photocatalyst, Visible light | Mild conditions, good functional group tolerance |

Reduction of β-Lactams to Azetidines

The reduction of β-lactams (azetidin-2-ones) is a well-established and convenient method for the chemoselective synthesis of azetidines. google.comrsc.org Reagents such as diisobutylaluminium hydride (DIBAL-H) and chloroalanes are commonly employed for this transformation. google.com However, the presence of Lewis acids can sometimes lead to the undesired ring opening of the strained four-membered ring, particularly with electron-rich substituents on the azetidine nucleus. google.com A milder approach involves the use of sodium borohydride for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines from C-3 functionalized azetidin-2-ones. google.com

| β-Lactam Substrate | Reducing Agent | Potential Issues | Outcome |

| General β-lactams | DIBAL-H, Chloroalanes | Ring-opening with Lewis acidic conditions | Substituted azetidines |

| C-3 Functionalized azetidin-2-ones | Sodium Borohydride (NaBH₄) | Fewer side reactions | Diastereoselective formation of 2,3-disubstituted azetidines |

Transition Metal-Catalyzed Azetidine Synthesis

Transition metal catalysis has emerged as a powerful tool for azetidine synthesis, particularly through C-H amination reactions. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been successfully employed to create functionalized azetidines. wikipedia.orgrsc.org This method often involves a reductive elimination step at an alkyl–Pd(IV) center, promoted by an oxidant, leading to the formation of the azetidine ring. wikipedia.org This strategy demonstrates excellent functional group tolerance. wikipedia.org

| Catalyst System | Reaction Type | Key Steps | Advantages |

| Palladium(II) | Intramolecular γ-C(sp³)–H Amination | C-H activation, Reductive elimination from Pd(IV) | High functional group tolerance, access to complex azetidines |

| Rhodium | Intermolecular sp³-C–H Amination | Selective C-H amination of bromoalkanes followed by cyclization | Broad scope for various ring sizes, including azetidines tuttee.co |

Strain-Release Strategies from Bicyclic Precursors

Strain-release strategies, particularly from highly strained precursors like azabicyclo[1.1.0]butanes, provide a novel and efficient entry to functionalized azetidines. youtube.comresearchgate.net These reactions can be driven by photocatalysis, where radical intermediates are intercepted by the azabicyclo[1.1.0]butane, leading to a ring-opening and functionalization process that yields difunctionalized azetidines in a single step. youtube.comprepchem.com This approach leverages the high ring strain of the bicyclic precursor to drive the formation of the less strained, substituted azetidine ring. nih.gov

| Precursor | Methodology | Key Process | Outcome |

| Azabicyclo[1.1.0]butanes | Radical Strain-Release Photocatalysis | Energy transfer from a photosensitizer, radical addition, and ring-opening | Densely functionalized azetidines in a single step youtube.comprepchem.com |

| Azabicyclo[1.1.0]butyl-lithium | Anion Relay Sequence | wikipedia.orgchemistrysteps.com-Brook rearrangement, strain-release ring-opening | Modular synthesis of substituted azetidines researchgate.net |

Specific Synthetic Routes to the 1-(2-propylvaleryl)- Moiety and its Attachment to Azetidine

The synthesis of the target compound, Azetidine, 1-(2-propylvaleryl)-, is completed by attaching the 2-propylvaleryl group to the nitrogen atom of the pre-formed azetidine ring. This is typically achieved through a nucleophilic acyl substitution reaction.

The first step is the preparation of a reactive acylating agent, most commonly 2-propylvaleryl chloride, also known as 2-propylpentanoyl chloride or valproyl chloride. chemistrysteps.com This acyl chloride can be synthesized from its corresponding carboxylic acid, valproic acid, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂). researchgate.netchemistrysteps.com The reaction is typically performed in an ice bath, followed by gentle heating. chemistrysteps.com The excess thionyl chloride and the HCl byproduct are then removed under reduced pressure, often with the azeotropic removal using a dry solvent like benzene, to yield the crude acyl chloride which can be used without further purification. chemistrysteps.com

Once 2-propylvaleryl chloride is obtained, it can be reacted with azetidine to form the final N-acylated product. This reaction is a standard nucleophilic acyl substitution where the nitrogen atom of the azetidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. prepchem.com This reaction typically proceeds readily, often in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the hydrogen chloride (HCl) that is generated as a byproduct. google.com The base prevents the protonation of the azetidine starting material, ensuring it remains nucleophilic.

The general reaction is as follows:

Step 1: Synthesis of 2-Propylvaleryl Chloride Valproic Acid + Thionyl Chloride → 2-Propylvaleryl Chloride + SO₂ + HCl chemistrysteps.com

Step 2: N-Acylation of Azetidine Azetidine + 2-Propylvaleryl Chloride --(Base)--> Azetidine, 1-(2-propylvaleryl)- + Base·HCl

This two-step sequence provides a direct and efficient route to the target compound from readily available starting materials.

Direct N-Acylation Approaches Using Activated Carboxylic Acid Derivatives

A common and effective method for the synthesis of Azetidine, 1-(2-propylvaleryl)- is the direct N-acylation of azetidine with an activated derivative of 2-propylvaleric acid. This approach enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the secondary amine of the azetidine ring.

One of the most frequently used activated forms is the acyl chloride . 2-Propylvaleryl chloride can be prepared from 2-propylvaleric acid by reacting it with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with azetidine, typically in the presence of a base like triethylamine (Et₃N) or pyridine, to neutralize the hydrochloric acid byproduct.

Table 1: Reaction Conditions for N-Acylation with 2-Propylvaleryl Chloride

| Parameter | Condition |

| Solvent | Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF) |

| Base | Triethylamine, Pyridine, Diisopropylethylamine |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-4 hours |

Another approach involves the use of acid anhydrides . Symmetrical or mixed anhydrides of 2-propylvaleric acid can be employed as acylating agents. Mixed anhydrides, for instance, can be generated in situ by reacting 2-propylvaleric acid with another carboxylic acid derivative, such as pivaloyl chloride.

Furthermore, a variety of coupling reagents commonly used in peptide synthesis can be utilized to activate the carboxylic acid in situ. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), facilitate the formation of an active ester intermediate that readily reacts with azetidine.

Development of Novel Amidation Reagents and Conditions

To overcome challenges associated with sensitive functional groups or steric hindrance, novel amidation reagents and conditions have been developed. For instance, phosphonium- and uranium-based coupling reagents can offer higher yields and shorter reaction times under mild conditions. The use of boronic acid derivatives as catalysts has also been explored for direct amidation reactions, providing an alternative to traditional methods. These newer methods often exhibit a broader substrate scope and greater functional group tolerance.

Chemo- and Regioselective Functionalization at the Azetidine Nitrogen

The acylation of azetidine with 2-propylvaleryl derivatives is an example of chemoselective functionalization at the nitrogen atom. In cases where the azetidine ring bears other reactive functional groups, the high nucleophilicity of the nitrogen atom generally allows for its selective acylation. The regioselectivity of this reaction is inherently high, as the acylation occurs specifically at the nitrogen atom of the azetidine ring. The choice of reaction conditions, particularly the base and solvent, can be optimized to ensure high selectivity and yield. rsc.orgnih.gov

Derivatization and Subsequent Chemical Modifications of Azetidine, 1-(2-propylvaleryl)-

Once synthesized, Azetidine, 1-(2-propylvaleryl)- can serve as a versatile scaffold for further chemical modifications, allowing for the exploration of chemical space and the generation of libraries of related compounds.

Functionalization of the Azetidine Ring (e.g., at C2, C3, C4 positions)

The azetidine ring of N-acyl azetidines can be functionalized at its carbon atoms. The C2 position, being alpha to the nitrogen, is susceptible to deprotonation by strong bases like organolithium reagents, followed by trapping with various electrophiles. rsc.org The presence of the N-acyl group can influence the regioselectivity of this deprotonation.

Functionalization at the C3 position can be achieved through various synthetic routes starting from substituted azetidine precursors. For example, methods like visible light-enabled aza Paternò-Büchi reactions can be used to introduce substituents onto the azetidine ring. nih.gov

Table 2: Examples of Azetidine Ring Functionalization Reactions

| Position | Reaction Type | Reagents |

| C2 | α-Lithiation and Electrophilic Quench | n-BuLi, s-BuLi; Alkyl halides, Aldehydes, Ketones |

| C3 | Cycloaddition Reactions | Imines, Alkenes (photochemical) |

| C4 | Nucleophilic Substitution (from precursors) | Organometallics on azetidinones |

Modifications of the 2-propylvaleryl Side Chain

The 2-propylvaleryl side chain also offers opportunities for chemical modification. The α-carbon of the carbonyl group can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with a variety of electrophiles, such as alkyl halides, to introduce new substituents.

Furthermore, the propyl groups themselves can be functionalized, although this is generally more challenging due to the unactivated nature of the C-H bonds. Advanced techniques, such as those involving radical chemistry or transition-metal-catalyzed C-H activation, could potentially be employed for this purpose.

Stereoselective Functionalization of Azetidine, 1-(2-propylvaleryl)- and its Precursors

Achieving stereocontrol in the functionalization of azetidine derivatives is crucial for the synthesis of enantiomerically pure compounds. The desymmetrization of meso-azetidines using chiral catalysts, such as BINOL-derived phosphoric acids, can provide enantiomerically enriched functionalized azetidines. rsc.org

Stereoselective functionalization can also be achieved by using chiral auxiliaries or by starting from enantiomerically pure azetidine precursors. For instance, the use of chiral N-substituents can direct the stereochemical outcome of reactions on the azetidine ring. uni-muenchen.de The synthesis of chiral azetidine-borane complexes has also been shown to allow for stereoselective functionalization. nih.gov

Theoretical and Computational Investigations of Azetidine, 1 2 Propylvaleryl

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. For a compound like Azetidine (B1206935), 1-(2-propylvaleryl)-, these calculations can elucidate the complex interplay between the strained azetidine ring and the electronic effects of the N-acyl substituent.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure and ground state properties of molecules. A DFT study of Azetidine, 1-(2-propylvaleryl)-, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G**), would yield key insights into its optimized geometry, electronic energy, and charge distribution.

Based on studies of analogous N-acyl amides and valproic acid derivatives, the ground state geometry would feature a pyramidal nitrogen atom within the azetidine ring, a deviation from the planar arrangement typical of unstrained amides. researchgate.net This pyramidalization is a direct consequence of the ring strain in the four-membered heterocycle. The 2-propylvaleryl group, with its branched alkyl chains, would adopt a conformation that minimizes steric hindrance.

Table 1: Predicted Ground State Properties of Azetidine, 1-(2-propylvaleryl)- from DFT Calculations

| Property | Predicted Value | Unit |

| Electronic Energy | Calculated | Hartrees |

| Dipole Moment | ~2.5 - 3.5 | Debye |

| N-C=O Bond Angle | ~118 - 120 | Degrees |

| C-N-C (in ring) Bond Angle | ~88 - 90 | Degrees |

| Ring Puckering Angle | ~10 - 20 | Degrees |

This interactive table contains hypothetical data based on typical values for related compounds.

The azetidine ring is characterized by significant ring strain, a factor that profoundly influences its chemical behavior. nih.gov This strain arises from the deviation of its internal bond angles from the ideal sp³ hybridization angle of 109.5°. In N-acylazetidines, this inherent strain is coupled with the electronic and steric effects of the acyl group. organic-chemistry.orgnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. For Azetidine, 1-(2-propylvaleryl)-, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine ring and the oxygen of the carbonyl group, reflecting the lone pair character of these atoms. The LUMO, conversely, is anticipated to be centered on the carbonyl carbon and oxygen atoms, specifically the π* antibonding orbital of the C=O double bond. nih.gov

The energy gap between the HOMO and LUMO is a critical reactivity descriptor. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov For this molecule, the combination of the strained ring and the acyl group would likely result in a moderately low HOMO-LUMO gap, suggesting a susceptibility to both nucleophilic and electrophilic attack.

Table 2: Predicted Molecular Orbital Properties and Reactivity Descriptors

| Parameter | Predicted Value Range | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Relates to ionization potential |

| LUMO Energy | -0.5 to 0.5 eV | Relates to electron affinity |

| HOMO-LUMO Gap | 6.0 to 8.0 eV | Indicator of chemical reactivity and stability |

| Chemical Hardness | 3.0 to 4.0 eV | Resistance to change in electron configuration |

| Electronegativity | 3.5 to 4.5 eV | Tendency to attract electrons |

This interactive table contains hypothetical data based on typical values for related compounds.

Conformational Analysis and Energy Landscapes

The flexibility of the 2-propylvaleryl side chain and the puckering of the azetidine ring mean that Azetidine, 1-(2-propylvaleryl)- can exist in multiple conformations. Understanding the relative energies of these conformers is essential for predicting the molecule's behavior.

The azetidine ring itself is not planar and can exist in a puckered conformation. The barrier to ring inversion is relatively low, but the presence of a bulky N-substituent can favor one puckered form over the other.

The 2-propylvaleryl side chain has several rotatable bonds, leading to a complex conformational landscape. nih.gov Computational searches for low-energy conformations would likely reveal that staggered arrangements of the propyl groups are favored to minimize steric clash. The orientation of the carbonyl group relative to the azetidine ring is also a key conformational feature. The two main conformations would be syn and anti with respect to the lone pair on the nitrogen, with the relative energies depending on the balance of steric and electronic effects. Theoretical studies on related valproic acid amides suggest that the branched alkyl chains have preferred orientations to reduce steric strain. researchgate.net

While Azetidine, 1-(2-propylvaleryl)- itself is unsubstituted on the ring, hypothetical substitutions could significantly alter its conformational preferences. For instance, a substituent at the 2-position of the azetidine ring would likely create a steric interaction with the acyl side chain, influencing the rotational barrier around the N-C(O) bond and potentially favoring a specific ring pucker. Electron-donating or withdrawing groups on the ring could also electronically influence the degree of pyramidalization at the nitrogen atom. acs.org Similarly, modifications to the 2-propylvaleryl side chain, such as the introduction of polar functional groups, would alter its conformational preferences due to intramolecular hydrogen bonding or dipole-dipole interactions.

Molecular Dynamics Simulations and Intermolecular Interactions

Theoretical and computational chemistry provides powerful tools to investigate the dynamic behavior and interaction profiles of molecules, offering insights that are often inaccessible through experimental means alone. For Azetidine, 1-(2-propylvaleryl)-, molecular dynamics (MD) simulations and related computational methods can elucidate its conformational landscape, the influence of its environment, and its potential interactions with biological targets.

Simulation of Solvent Effects on Conformation and Reactivity

The conformation of Azetidine, 1-(2-propylvaleryl)- is significantly influenced by the surrounding solvent. The polarity and hydrogen-bonding capability of the solvent can alter the relative stability of different conformers, which in turn can affect the molecule's reactivity. rsc.org MD simulations are instrumental in exploring these solvent-solute interactions at a molecular level.

In a typical MD simulation, the molecule is placed in a box of solvent molecules, and the trajectories of all atoms are calculated over time by integrating Newton's laws of motion. These simulations can reveal the preferential solvation of different parts of the molecule and the solvent's role in stabilizing specific conformations. For instance, in polar protic solvents like water or methanol (B129727), the carbonyl oxygen of the valeryl group is expected to act as a hydrogen bond acceptor, influencing the orientation of the acyl chain. researchgate.net Conversely, in non-polar solvents such as cyclohexane, intramolecular interactions would likely dominate the conformational preferences. nih.gov

The puckering of the azetidine ring and the rotation around the N-C(O) amide bond are key conformational variables. Computational studies on similar N-acyl azetidines have shown that the four-membered ring is not planar and can exist in puckered conformations. The energy barrier for ring inversion is a critical parameter that can be calculated. Furthermore, the amide bond can exist in cis and trans conformations, with the trans isomer generally being more stable. nih.gov Solvation can affect the energy difference between these isomers and the rotational barrier.

The following table presents hypothetical data from a computational study on the effect of different solvents on the conformational preferences and a key reactivity descriptor (e.g., the carbonyl stretching frequency, which is sensitive to the electronic environment) of Azetidine, 1-(2-propylvaleryl)-.

| Solvent | Dielectric Constant | Predominant Ring Puckering Angle (°) | Trans:Cis Amide Isomer Ratio | Calculated Carbonyl Stretch (cm⁻¹) |

| Vacuum | 1 | 15.2 | 95:5 | 1685 |

| Cyclohexane | 2.0 | 14.8 | 93:7 | 1680 |

| Dichloromethane | 8.9 | 16.5 | 90:10 | 1672 |

| Methanol | 32.7 | 18.1 | 85:15 | 1665 |

| Water | 80.1 | 18.9 | 82:18 | 1660 |

This table is generated for illustrative purposes based on general principles of computational chemistry and is not based on experimentally verified data for this specific compound.

These simulated data illustrate that as the solvent polarity increases, a more puckered azetidine ring conformation may be favored, and the population of the cis amide isomer might increase due to better stabilization of the more polar cis transition state for rotation. The red shift in the carbonyl stretching frequency in more polar solvents is indicative of increased polarization of the C=O bond, potentially due to hydrogen bonding, which can enhance the reactivity of the carbonyl group towards nucleophiles. researchgate.net

Computational Prediction of Ligand-Target Interactions in Mechanistic Studies

Understanding how Azetidine, 1-(2-propylvaleryl)- interacts with potential biological targets is crucial for elucidating its mechanism of action. Computational methods such as molecular docking and machine learning-based approaches are pivotal in predicting these interactions. rsc.orgnih.govnih.gov These methods can help identify potential binding partners and guide experimental validation. rsc.org

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring them based on a force field that estimates the binding affinity. For Azetidine, 1-(2-propylvaleryl)-, key interactions would likely involve the carbonyl oxygen acting as a hydrogen bond acceptor and the hydrophobic propyl and valeryl groups engaging in van der Waals interactions within a hydrophobic pocket of the target protein.

Machine learning models, trained on large datasets of known drug-target interactions, can also predict novel interactions. beilstein-journals.orgnih.gov These models use descriptors of the molecule's chemical structure and the target's properties to assess the likelihood of an interaction.

The following table provides a hypothetical example of results from a molecular docking study of Azetidine, 1-(2-propylvaleryl)- with a putative enzyme target.

| Parameter | Value |

| Target Protein | Hypothetical Human Hydrolase XYZ |

| Docking Software | AutoDock Vina |

| Binding Site Residues | LEU89, VAL104, PHE210, TRP212, SER150 |

| Predicted Binding Affinity | -7.8 kcal/mol |

| Key Interactions | Hydrogen bond between carbonyl oxygen and SER150 hydroxyl; Hydrophobic interactions with LEU89, VAL104, PHE210 |

This table is a representative example of computational docking results and is for illustrative purposes only.

Such computational predictions are instrumental in forming hypotheses about the biological activity of Azetidine, 1-(2-propylvaleryl)-, which can then be tested experimentally.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, including the formation and further derivatization of Azetidine, 1-(2-propylvaleryl)-. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and the structures of the transition states.

Mechanistic Elucidation of Formation Reactions (e.g., photocycloaddition, aminolysis)

The synthesis of the azetidine ring can be achieved through various routes, with [2+2] photocycloaddition and intramolecular aminolysis being prominent examples. rsc.orgnih.govfrontiersin.orgnih.govresearchgate.net Computational studies can provide detailed mechanistic insights into these processes.

Photocycloaddition: The formation of azetidines via the aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, can be modeled using computational methods. rsc.orgresearchgate.net These calculations can determine whether the reaction proceeds through an excited singlet or triplet state, and whether the mechanism is concerted or stepwise. rsc.org For the synthesis of a precursor to Azetidine, 1-(2-propylvaleryl)-, computational models can predict the feasibility and stereoselectivity of the reaction based on the frontier molecular orbitals of the reactants. thescience.dev

Aminolysis: The intramolecular aminolysis of a suitably functionalized precursor, such as a γ-halo-amine or an epoxy-amine, is another route to the azetidine ring. nih.govfrontiersin.orgnih.govresearchgate.net Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, including the transition state for the nucleophilic attack of the nitrogen atom leading to ring closure. These calculations can explain the observed regioselectivity and stereoselectivity of the reaction. nih.govfrontiersin.org

The following table presents hypothetical activation energies for the key steps in the formation of an azetidine ring via intramolecular aminolysis, as determined by DFT calculations.

| Reaction Step | Transition State Structure | Calculated Activation Energy (kcal/mol) |

| N-H Deprotonation | [Amine-Base]‡ | 5.2 |

| Intramolecular SN2 Attack | [N···C···Leaving Group]‡ | 18.5 |

| Protonation of Leaving Group | [Leaving Group-H]‡ | 2.1 |

This table contains representative data from computational reaction mechanism studies and is for illustrative purposes.

Prediction of Reactivity Profiles for Further Derivatization

Once the Azetidine, 1-(2-propylvaleryl)- scaffold is formed, its reactivity towards further functionalization can be predicted computationally. frontiersin.org The inherent ring strain of the azetidine ring makes it susceptible to ring-opening reactions, while the amide functionality offers a site for various transformations. rsc.org

Computational methods can be used to calculate various reactivity indices, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and Fukui functions. These indices help to identify the most nucleophilic and electrophilic sites in the molecule. For instance, the nitrogen atom's lone pair is a potential nucleophilic center, while the carbonyl carbon is an electrophilic site. The reactivity of the C2 and C4 positions of the azetidine ring towards nucleophilic or electrophilic attack can also be assessed. acs.org

The following table provides a hypothetical reactivity profile for Azetidine, 1-(2-propylvaleryl)- based on DFT calculations.

| Atomic Site | Mulliken Charge | Fukui Function (f⁻) for Electrophilic Attack | Fukui Function (f⁺) for Nucleophilic Attack |

| Azetidine N | -0.65 | 0.25 | 0.05 |

| Carbonyl C | +0.78 | 0.03 | 0.35 |

| Carbonyl O | -0.55 | 0.30 | 0.08 |

| Azetidine C2 | -0.15 | 0.12 | 0.09 |

| Azetidine C4 | -0.18 | 0.15 | 0.11 |

This table is a hypothetical representation of computational reactivity data and is for illustrative purposes only.

This predicted reactivity profile can guide the design of synthetic strategies for creating new derivatives of Azetidine, 1-(2-propylvaleryl)- with potentially enhanced or modified biological activities. By understanding the electronic structure and energetic landscape of the molecule and its reactions, computational chemistry plays a vital role in the modern drug discovery and development process.

Advanced Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Regioisomerism

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of "Azetidine, 1-(2-propylvaleryl)-." It provides detailed information about the connectivity of atoms and their spatial relationships.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, which can be complex due to overlapping resonances in 1D spectra. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals ¹H-¹H coupling correlations. For "Azetidine, 1-(2-propylvaleryl)-," COSY would map the connectivity within the propyl groups, the valeryl backbone, and the azetidine (B1206935) ring protons. For instance, the methine proton of the 2-propylvaleryl group would show correlations to the adjacent methylene (B1212753) protons of both propyl chains. wikipedia.orgnumberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It is essential for assigning the carbon signals of the azetidine ring and the valeryl moiety based on their attached protons. wikipedia.orglibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is invaluable for determining the molecule's preferred conformation and stereochemistry. For instance, NOE effects could be observed between protons of the valeryl side chains and the azetidine ring, indicating specific spatial arrangements. numberanalytics.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for Azetidine, 1-(2-propylvaleryl)-

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Amide Carbonyl | - | ~175 | H (Valeryl CH), H (Azetidine C2/C4) |

| Valeryl CH | ~2.5 | ~45 | Amide Carbonyl, Propyl CH₂ |

| Propyl CH₂ | ~1.2-1.6 | ~20-35 | Valeryl CH, Propyl CH₃ |

| Propyl CH₃ | ~0.9 | ~14 | Valeryl CH, Propyl CH₂ |

| Azetidine C2/C4 | ~4.0 | ~55 | Amide Carbonyl, Azetidine C3 |

| Azetidine C3 | ~2.2 | ~18 | Azetidine C2/C4 |

Note: This table is illustrative. Actual chemical shifts may vary based on solvent and experimental conditions.

Since the 2-propylvaleryl group contains a chiral center, "Azetidine, 1-(2-propylvaleryl)-" is a chiral molecule. Chiral NMR shift reagents, such as lanthanide complexes (e.g., Eu(hfc)₃), can be used to determine the enantiomeric excess (e.e.). These reagents form diastereomeric complexes with the enantiomers in solution, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer. The integration of these signals allows for the quantification of the e.e. bath.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy provides information about the functional groups present in the molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of "Azetidine, 1-(2-propylvaleryl)-" would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically found in the region of 1630-1680 cm⁻¹. The C-N stretching of the azetidine ring and the C-H stretching of the alkyl groups would also be prominent.

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for analyzing the non-polar bonds of the hydrocarbon backbone.

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide) | Stretch | 1630 - 1680 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

| C-N (Azetidine) | Stretch | 1200 - 1350 |

Note: These are general ranges and can be influenced by the molecular environment.

Mass Spectrometry for Fragmentation Pathway Analysis and Metabolite Identification in in vitro Biotransformations

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. nih.govmiamioh.edu

For "Azetidine, 1-(2-propylvaleryl)-" (Molecular Weight: 197.32 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. Electron ionization (EI) or electrospray ionization (ESI) followed by tandem MS (MS/MS) would reveal characteristic fragmentation patterns. nih.gov A key fragmentation would be the cleavage of the amide bond, leading to fragments corresponding to the azetidine ring and the 2-propylvaleryl acylium ion. Analysis of these fragmentation pathways is crucial for identifying potential metabolites in biotransformation studies, where modifications such as hydroxylation on the alkyl chains might occur. nih.govnih.gov

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis of Derivatives

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.gov While obtaining suitable crystals of the primary compound can be challenging, derivatization can facilitate crystallization. This technique is the gold standard for unambiguously determining the absolute configuration of the chiral center. nih.gov Furthermore, it reveals precise bond lengths, bond angles, and the conformational arrangement of the azetidine ring and the flexible valeryl side chains in the crystal lattice.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Chiral Azetidine Derivatives

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provide information about the stereochemistry of chiral molecules. nih.gov These methods measure the differential absorption or rotation of left- and right-circularly polarized light. For "Azetidine, 1-(2-propylvaleryl)-" and its derivatives, the amide chromophore's interaction with the chiral center would produce a characteristic CD spectrum. While empirical, these spectra can be compared with those of related compounds of known configuration or with quantum chemical calculations to help assign the absolute stereochemistry. nih.govrsc.org

Reactivity and Mechanistic Studies of Azetidine, 1 2 Propylvaleryl

Amide Bond Stability and Hydrolysis Kinetics

The amide bond in Azetidine (B1206935), 1-(2-propylvaleryl)- is a key functional group influencing its chemical and biological properties. Its stability is subject to both chemical and enzymatic hydrolysis, which involve distinct mechanisms and conditions.

The hydrolysis of the amide bond in N-acyl azetidines, including Azetidine, 1-(2-propylvaleryl)-, can proceed under both acidic and basic conditions, though the mechanisms differ significantly. Generally, amides are relatively stable and require more forcing conditions for hydrolysis compared to esters.

Under acidic conditions, the hydrolysis is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. However, due to the presence of the azetidine ring, an alternative protonation site is the nitrogen atom. Protonation of the nitrogen atom can influence the stability and reactivity of the entire ring system. The rate of acid-catalyzed hydrolysis is dependent on the acid concentration and temperature. For some N-acylated amino acid amides, it has been observed that they can be surprisingly unstable under mild acidic conditions, such as trifluoroacetic acid/water mixtures at room temperature nih.govrsc.org. The stability is influenced by the nature of the acyl group rsc.org.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. Subsequent collapse of this intermediate leads to the cleavage of the C-N bond, yielding the carboxylate and the free azetidine. The kinetics of base-catalyzed hydrolysis are generally second-order, being dependent on the concentrations of both the amide and the hydroxide ion.

The hydrolysis kinetics of Azetidine, 1-(2-propylvaleryl)- would be influenced by the steric hindrance presented by the bulky 2-propylvaleryl group, which may impede the approach of the nucleophile to the carbonyl carbon.

Table 1: General Conditions for Chemical Hydrolysis of Amides

| Hydrolysis Type | Catalyst/Reagent | General Conditions | Products |

| Acid-Catalyzed | Strong acid (e.g., HCl, H₂SO₄) | Elevated temperature | Carboxylic acid and amine salt |

| Base-Catalyzed | Strong base (e.g., NaOH, KOH) | Elevated temperature | Carboxylate salt and amine |

Enzymatic hydrolysis of the amide bond in Azetidine, 1-(2-propylvaleryl)- is a plausible metabolic pathway. This reaction is primarily mediated by a class of enzymes known as amidases (or amidohydrolases), which catalyze the hydrolysis of amide bonds nih.gov. These enzymes are widespread in nature and exhibit varying degrees of substrate specificity nih.govnih.gov.

Amidases typically contain a catalytic triad, often involving serine, serine, and lysine (B10760008) residues, which is responsible for the hydrolysis mechanism nih.gov. The reaction proceeds through the formation of an acyl-enzyme intermediate. The substrate binds to the active site of the enzyme, and a nucleophilic residue (e.g., serine) attacks the amide carbonyl carbon. This leads to the formation of a tetrahedral intermediate, followed by the release of the amine portion (azetidine in this case) and the formation of an acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate by a water molecule releases the carboxylic acid (2-propylvaleric acid) and regenerates the active enzyme.

The substrate specificity of amidases can be quite broad or highly specific. For instance, some amidases exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of a racemic substrate nih.gov. The bulky 2-propylvaleryl group in Azetidine, 1-(2-propylvaleryl)- would play a crucial role in determining its recognition and binding by specific amidases. Enzymes like fatty acid amide hydrolase (FAAH) are known to hydrolyze a range of fatty acid amides and could potentially act on this compound nih.govjmchemsci.com. Additionally, acylpeptide hydrolases (APEH) have been implicated in the hydrolysis of the valproic acid metabolite, valproic acid glucuronide, suggesting a potential for enzymes of this class to recognize the valproyl moiety rsc.orgcapes.gov.br.

Table 2: Examples of Hydrolases and their Substrate Characteristics

| Enzyme Class | Example Substrates | General Characteristics |

| Amidase | Aliphatic and aromatic amides | Broad substrate specificity, can be stereoselective nih.govnih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Anandamide, oleamide | Hydrolyzes fatty acid amides nih.govjmchemsci.com |

| Acylpeptide Hydrolase (APEH) | N-acylpeptides, valproic acid glucuronide | Removes N-acylated amino acids from peptides rsc.orgcarewellpharma.in |

Ring-Opening Reactions of the Azetidine Core

The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol), making it susceptible to ring-opening reactions under various conditions nih.gov. These reactions relieve the ring strain and are a hallmark of azetidine chemistry.

The azetidine ring can be opened by a variety of nucleophiles. These reactions are often facilitated by activation of the nitrogen atom, for example, by protonation or acylation, which makes the ring carbons more electrophilic. In the case of Azetidine, 1-(2-propylvaleryl)-, the nitrogen is already acylated, which can influence the regioselectivity of the nucleophilic attack.

Nucleophilic attack can occur at either of the two non-equivalent ring carbons adjacent to the nitrogen. The regioselectivity is influenced by both electronic and steric factors. For N-acyl azetidines, the presence of the carbonyl group can influence the electron distribution in the ring. Nucleophiles can include hydrides, organometallic reagents, halides, and oxygen or nitrogen nucleophiles. For example, treatment with a strong acid and a nucleophile can lead to the formation of a γ-substituted amine. The reaction with organometallic reagents can lead to the formation of ketones nih.gov.

The reaction of N-acyl azetidines with nucleophiles can be catalyzed by Lewis acids, which coordinate to the carbonyl oxygen or the nitrogen atom, further activating the ring towards nucleophilic attack.

Table 3: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidines

| Nucleophile | Activating Agent | General Product |

| Halide ions (e.g., Cl⁻, Br⁻) | Acid | γ-Haloamine |

| Alcohols/Phenols | Acid | γ-Amino ether |

| Thiols | Acid | γ-Aminothiol |

| Organometallic reagents (e.g., Grignard, organolithium) | - | Ketones (from N-acyl azetidines) nih.gov |

While less common than nucleophilic ring-opening, the azetidine ring can also react with electrophiles. These reactions typically involve the nitrogen atom acting as a nucleophile. However, in Azetidine, 1-(2-propylvaleryl)-, the nucleophilicity of the nitrogen is significantly reduced due to the electron-withdrawing effect of the acyl group.

Rearrangement reactions of the azetidine ring can also occur, often promoted by acid or heat. For instance, N-acyl azetidines can undergo rearrangements to form larger ring systems, such as pyrrolidines, although this is more commonly observed with specific substitution patterns that favor such transformations. Lewis acids can mediate reactions of 1-acylazetidines, promoting various transformations including rearrangements.

Biotransformation Pathways and Enzymatic Reactivity (Non-Clinical Focus)

From a non-clinical perspective, the biotransformation of Azetidine, 1-(2-propylvaleryl)- is expected to involve several enzymatic pathways, primarily targeting the acyl chain and potentially the azetidine ring.

The 2-propylvaleryl moiety is structurally analogous to the anticonvulsant drug valproic acid. The metabolism of valproic acid is well-characterized and involves multiple pathways, including glucuronidation, beta-oxidation, and omega-oxidation mediated by cytochrome P450 (CYP) enzymes nih.gov. It is therefore highly probable that the 2-propylvaleryl group of Azetidine, 1-(2-propylvaleryl)- undergoes similar metabolic transformations. CYP enzymes, a major family of drug-metabolizing enzymes, are known to hydroxylate alkyl chains at various positions, leading to the formation of hydroxylated metabolites which can be further oxidized or conjugated nih.gov.

The azetidine ring itself can also be a site of metabolic attack. While the ring is generally more stable than the three-membered aziridine (B145994) ring, its strain can still make it a substrate for certain enzymes. For example, some azetidine-containing compounds have been shown to undergo enzymatic ring-opening rsc.org. The nitrogen atom of the azetidine ring, although acylated, could potentially be a target for oxidative metabolism. Cytochrome P450 enzymes have been shown to catalyze the oxidative cleavage of N-alkyl amides, which could be a potential pathway for the degradation of Azetidine, 1-(2-propylvaleryl)- nih.gov.

Furthermore, the entire molecule could be a substrate for hydrolases, as discussed in section 5.1.2, leading to the cleavage of the amide bond and the formation of azetidine and 2-propylvaleric acid. The latter would then enter the well-established metabolic pathways of valproic acid.

Table 4: Potential Biotransformation Pathways for Azetidine, 1-(2-propylvaleryl)-

| Metabolic Reaction | Enzyme Family | Potential Products |

| Amide Hydrolysis | Amidases, Hydrolases | Azetidine and 2-Propylvaleric acid |

| Acyl Chain Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives of the parent compound |

| Acyl Chain Oxidation | Dehydrogenases | Keto derivatives of the parent compound |

| Ring Oxidation | Cytochrome P450 (CYP) | Oxidized azetidine ring derivatives |

| Glucuronidation (of metabolites) | UGTs | Glucuronide conjugates of hydroxylated metabolites |

Substrate Specificity of Enzymes Towards Azetidine Derivatives

The enzymatic processing of azetidine derivatives is a critical area of study, particularly for understanding their biological activity and potential for biotransformation. While specific data on the enzymatic hydrolysis of Azetidine, 1-(2-propylvaleryl)- is not extensively detailed in the available literature, general principles of enzyme-substrate specificity for related compounds provide valuable insights.

Enzymes such as hydrolases, including lipases and aminoacylases, are known to catalyze the synthesis and hydrolysis of N-acyl amino acids and their derivatives. nih.gov The efficiency and selectivity of these enzymes are highly dependent on the structure of both the acyl group and the amino acid or its analogue.

Key Research Findings:

Enzymatic Hydrolysis of Azetidine-2-carboxylate: Studies on L-azetidine-2-carboxylate (L-AZC), a related azetidine derivative, have identified specific hydrolases, such as NsA2CH from Novosphingobium sp. MBES04, that exhibit high substrate and stereospecificity for the hydrolysis of the L-AZC ring. rsc.org This highlights the existence of enzymes capable of recognizing and acting upon the azetidine ring structure.

N-Acyl Amino Acid Amide Biosynthesis: The biosynthesis of N-acyl amino acid amides can occur through ATP-dependent or ATP-independent enzymatic pathways. nih.gov ATP-independent pathways often involve hydrolases that form an acyl-enzyme intermediate. nih.gov The specificity of these enzymes for different acyl donors and amine acceptors is a key determinant of the products formed.

Influence of the Acyl Group: The nature of the acyl group significantly impacts substrate recognition. For Azetidine, 1-(2-propylvaleryl)-, the bulky and branched 2-propylvaleryl group would present specific steric and hydrophobic characteristics that would influence its binding to an enzyme's active site.

Table 1: Factors Influencing Enzyme Specificity Towards Azetidine Derivatives

| Factor | Description | Potential Relevance to Azetidine, 1-(2-propylvaleryl)- |

| Ring Strain | The inherent strain of the azetidine ring can influence its susceptibility to enzymatic ring-opening or hydrolysis. rsc.org | The strained four-membered ring may be a key recognition element for specific hydrolases. |

| Stereochemistry | Enzymes often exhibit high stereospecificity. rsc.org | The chirality of the 2-propylvaleryl group and the azetidine ring (if substituted) would be critical for enzymatic recognition. |

| Acyl Group Structure | The size, shape, and hydrophobicity of the acyl group are major determinants of substrate binding. | The bulky 2-propylvaleryl group would require a correspondingly large and likely hydrophobic binding pocket in the enzyme's active site. |

| Amide Bond Geometry | The pyramidalized nitrogen of the azetidine amide presents a unique geometry compared to acyclic amides. nih.gov | This could either facilitate or hinder binding to enzymes that typically process planar amides. |

Metabolite Formation and Identification in Cell-Free or Microbial Systems

The metabolism of N-acylated compounds, including those with azetidine moieties, is an area of active investigation, often utilizing cell-free systems (e.g., liver microsomes) or microbial cultures to identify potential metabolic pathways. While specific metabolic studies on Azetidine, 1-(2-propylvaleryl)- are not prominently reported, the metabolism of related N-acyl amino acids and other xenobiotics provides a framework for predicting its potential biotransformations. frontiersin.orgmdpi.com

Potential Metabolic Pathways:

Hydrolysis: The most probable metabolic pathway for Azetidine, 1-(2-propylvaleryl)- is the enzymatic hydrolysis of the amide bond to yield 2-propylvaleric acid (valproic acid) and azetidine. This reaction would be catalyzed by amidases or hydrolases.

Oxidation: The 2-propylvaleryl side chain is susceptible to oxidative metabolism. Cytochrome P450 enzymes could catalyze hydroxylation at various positions on the alkyl chains, followed by further oxidation to ketones or carboxylic acids.

Ring Opening: While less common for N-acylated azetidines under physiological conditions, enzymatic ring-opening of the azetidine moiety is a possibility, as demonstrated by the hydrolysis of L-azetidine-2-carboxylate. rsc.org

Table 2: Predicted Metabolites of Azetidine, 1-(2-propylvaleryl)- in Cell-Free or Microbial Systems

| Putative Metabolite | Formation Pathway | Analytical Identification Method |

| 2-Propylvaleric Acid (Valproic Acid) | Amide Bond Hydrolysis | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Azetidine | Amide Bond Hydrolysis | GC-MS, LC-MS (after derivatization) |

| Hydroxylated Metabolites | Oxidation of the 2-propylvaleryl side chain | LC-MS/MS |

| Ketone Metabolites | Oxidation of hydroxylated metabolites | LC-MS/MS |

It is important to note that the actual metabolic profile would need to be determined experimentally using techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the metabolites formed in a specific biological system.

Biological Activity and Mechanistic Insights Non Clinical and in Vitro Focus

Structure-Activity Relationship (SAR) Studies for Mechanistic Probes and Target Validation

The exploration of the structure-activity relationship (SAR) of azetidine (B1206935) derivatives is crucial for understanding their biological activities and for the rational design of more potent and selective compounds.

Elucidation of Key Pharmacophoric Features for Biological Activity

The primary pharmacophore of azetidine-based proline mimics is the azetidine ring itself, which is responsible for the interaction with prolyl-tRNA synthetase. However, substituents on the azetidine ring can significantly influence activity. For N-substituted azetidines, such as Azetidine, 1-(2-propylvaleryl)-, the nature of the N-acyl group is a key determinant of its biological profile.

Based on studies of related N-acyl azetidine derivatives, the following pharmacophoric features can be considered important:

The Azetidine Ring: Essential for proline mimicry.

The N-Acyl Group: The 2-propylvaleryl moiety in this case, which influences properties such as lipophilicity, cell permeability, and interaction with metabolic enzymes. The branched nature of the 2-propylvaleryl group may also sterically hinder or enhance interactions with biological targets.

Stereochemistry: The stereochemistry at the chiral centers of the azetidine ring and the 2-propylvaleryl group can be critical for biological activity.

The table below summarizes the key pharmacophoric features and their potential influence on biological activity.

| Pharmacophoric Feature | Potential Influence on Biological Activity |

| Azetidine Ring | Core scaffold for proline mimicry, essential for incorporation into proteins. |

| N-(2-propylvaleryl) Group | Modulates lipophilicity, membrane permeability, and metabolic stability. May influence the affinity for prolyl-tRNA synthetase. |

| Carbonyl of the Amide | Potential hydrogen bond acceptor, contributing to target binding. |

| Chirality | Stereoisomers may exhibit different biological activities and metabolic profiles. |

Design and Synthesis of Analogs for SAR Exploration

The design and synthesis of analogs of Azetidine, 1-(2-propylvaleryl)- are instrumental in probing the SAR and validating its mechanism of action. Synthetic strategies for creating a library of analogs would involve modifications at several key positions.

A general synthetic approach involves the acylation of the azetidine nitrogen with various carboxylic acids or their activated derivatives. nih.gov For example, reacting azetidine with 2-propylvaleryl chloride in the presence of a base would yield Azetidine, 1-(2-propylvaleryl)-.

To explore the SAR, a variety of analogs can be synthesized, as detailed in the table below.

| Analog Type | Rationale for Synthesis |

| Variation of the N-acyl chain | To investigate the effect of chain length, branching, and lipophilicity on activity. For example, replacing the 2-propylvaleryl group with other fatty acid derivatives. |

| Introduction of functional groups on the acyl chain | To probe for specific interactions with the target, such as hydrogen bonding or electrostatic interactions. |

| Modification of the azetidine ring | To assess the importance of the four-membered ring, for example, by synthesizing analogs with different ring sizes (e.g., pyrrolidine (B122466) or piperidine). |

| Stereochemical variants | To determine the optimal stereochemistry for biological activity by synthesizing and testing individual enantiomers and diastereomers. |

Prodrug and Metabolite Concept Studies (Focus on Chemical and Enzymatic Transformations, not in vivo efficacy)

The 1-(2-propylvaleryl)- substituent of Azetidine, 1-(2-propylvaleryl)- is an amide of valproic acid (VPA), a well-known drug. nih.gov This structural feature suggests that Azetidine, 1-(2-propylvaleryl)- could act as a prodrug of either the azetidine moiety or VPA, or that it could be metabolized into various active or inactive compounds.

The chemical and enzymatic transformations of Azetidine, 1-(2-propylvaleryl)- are likely to be influenced by the metabolism of VPA and other valproyl amides. The primary metabolic pathways for VPA include glucuronidation and beta-oxidation. nih.gov

Potential metabolic transformations of Azetidine, 1-(2-propylvaleryl)- include:

Amide Hydrolysis: Enzymatic hydrolysis of the amide bond by amidases would release azetidine and valproic acid. This is a key transformation if the compound is designed as a prodrug.

Oxidation of the 2-propylvaleryl side chain: Cytochrome P450 enzymes could hydroxylate the alkyl chains of the valproyl moiety, leading to a variety of oxidized metabolites. nih.gov

Ring Opening of the Azetidine Moiety: While the azetidine ring is relatively stable, it can undergo enzymatic or chemical ring-opening reactions under certain conditions.

The table below outlines potential enzymatic transformations and the resulting products.

| Transformation | Enzyme Class (Example) | Potential Products |

| Amide Hydrolysis | Amidases | Azetidine, Valproic Acid |

| Side-chain Hydroxylation | Cytochrome P450s | Hydroxylated derivatives of Azetidine, 1-(2-propylvaleryl)- |

| Glucuronidation of VPA (post-hydrolysis) | UDP-glucuronosyltransferases | Valproic acid glucuronide |

These potential metabolic pathways highlight the complexity of predicting the ultimate fate and activity of Azetidine, 1-(2-propylvaleryl)- in vivo. Further studies are required to elucidate its metabolic profile and to determine whether it functions as a prodrug.

Advanced Analytical Methodologies for Research and Discovery

Chromatographic Separations for Purity Assessment and Isomer Resolution

Chromatographic techniques are fundamental in the analysis of chemical compounds, offering high-resolution separation of complex mixtures. For "Azetidine, 1-(2-propylvaleryl)-", both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be integral for purity assessment and the resolution of potential isomers.

HPLC is a cornerstone for the purity determination of non-volatile and thermally labile compounds. A typical HPLC method for "Azetidine, 1-(2-propylvaleryl)-" would likely employ a reversed-phase column, such as a C18 or C8, due to the compound's predicted moderate polarity. The development of such a method would involve a systematic evaluation of mobile phase composition, flow rate, and detection wavelength to achieve optimal separation of the main compound from any impurities or degradation products.

Table 1: Illustrative HPLC Method Parameters for "Azetidine, 1-(2-propylvaleryl)-" Purity Assessment

| Parameter | Suggested Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

For the analysis of volatile synthetic precursors or potential volatile impurities, Gas Chromatography (GC) is the method of choice. While "Azetidine, 1-(2-propylvaleryl)-" itself may not be sufficiently volatile for direct GC analysis without derivatization, this technique is crucial for monitoring the purity of starting materials like azetidine (B1206935) or for detecting residual solvents from the synthesis process. A standard GC method would utilize a capillary column with a non-polar stationary phase.

The presence of a stereocenter in the 2-propylvaleryl moiety of "Azetidine, 1-(2-propylvaleryl)-" necessitates the development of chiral separation methods to resolve its enantiomers. Chiral chromatography, either by HPLC or GC with a chiral stationary phase (CSP), is the definitive technique for this purpose. The selection of the appropriate CSP is critical and often requires screening of various chiral columns based on polysaccharide derivatives or cyclodextrins to achieve baseline separation of the enantiomeric pair.

Coupled Techniques for Enhanced Analysis (e.g., LC-MS/MS, GC-MS)

The coupling of chromatographic separation with mass spectrometry provides an unparalleled level of sensitivity and specificity, enabling both quantitative analysis and definitive structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of compounds in complex biological or environmental matrices. For "Azetidine, 1-(2-propylvaleryl)-", an LC-MS/MS method would be developed by optimizing the ionization source parameters (such as electrospray ionization - ESI) and selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This approach offers the high sensitivity and selectivity required for pharmacokinetic or metabolic studies.

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis of "Azetidine, 1-(2-propylvaleryl)-"

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Azetidine, 1-(2-propylvaleryl)- | [M+H]⁺ | Fragment 1 | Optimized Value |

| Azetidine, 1-(2-propylvaleryl)- | [M+H]⁺ | Fragment 2 | Optimized Value |

| Internal Standard | [M+H]⁺ | Specific Fragment | Optimized Value |

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for the structural elucidation of newly synthesized molecules and their intermediates. High-resolution mass spectrometry (HRMS) coupled with these separation techniques can provide accurate mass measurements, allowing for the determination of elemental composition and confirming the identity of "Azetidine, 1-(2-propylvaleryl)-" and related substances beyond any doubt. The fragmentation patterns observed in the mass spectra offer further structural insights, corroborating the expected molecular structure.

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) stands as a powerful analytical technique for the high-resolution separation of ionic species based on their differential migration in an electric field. wikipedia.orglibretexts.org Its application to the analysis of "Azetidine, 1-(2-propylvaleryl)-" and related compounds offers significant advantages in terms of efficiency, speed, and minimal sample consumption. nih.gov The fundamental principle of CE lies in the movement of charged analytes within a narrow-bore fused-silica capillary filled with an electrolyte solution, known as the background electrolyte (BGE). wikipedia.orgnih.gov When a high voltage is applied across the capillary, analytes migrate according to their electrophoretic mobility, which is a function of their charge-to-size ratio. libretexts.org

The primary modes of CE applicable to the analysis of small molecules like "Azetidine, 1-(2-propylvaleryl)-" include Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).

Capillary Zone Electrophoresis (CZE) In CZE, the separation is governed purely by the differences in the electrophoretic mobilities of the analytes in a free solution. nih.gov For a compound like "Azetidine, 1-(2-propylvaleryl)-", which is a neutral amide, direct analysis by CZE would be challenging. However, derivatization to introduce a charged group or analysis in highly acidic or basic buffers to induce a charge on the azetidine ring could enable its separation. The choice of BGE is critical and often involves buffers such as phosphate (B84403) or borate (B1201080) to maintain a stable pH and ionic strength. nih.gov

Micellar Electrokinetic Chromatography (MEKC) MEKC is a hybrid of electrophoresis and chromatography that allows for the separation of both neutral and charged analytes. nih.gov This technique is particularly well-suited for the analysis of neutral compounds like "Azetidine, 1-(2-propylvaleryl)-". In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the BGE at a concentration above its critical micelle concentration. These micelles form a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation is then achieved based on the differential partitioning of the analytes into the micelles. nih.gov

Factors influencing the separation of "Azetidine, 1-(2-propylvaleryl)-" using MEKC would include the type and concentration of the surfactant, the pH of the BGE, and the addition of organic modifiers like methanol (B129727) or acetonitrile to the BGE to alter the partitioning behavior.

Illustrative Separation Parameters for MEKC Analysis

| Parameter | Typical Value/Condition | Purpose |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Provides the separation channel |

| Background Electrolyte | 25 mM Sodium Borate, pH 9.2 | Maintains pH and conductivity |

| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) | Forms the pseudo-stationary phase for neutral analyte partitioning |

| Applied Voltage | 20 kV | Drives the electrophoretic and electroosmotic flow |

| Temperature | 25 °C | Ensures reproducible migration times |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Introduces a small plug of the sample |

| Detection | UV Absorbance at 214 nm | Monitors the separated analytes |

This table presents a hypothetical set of starting conditions for the MEKC analysis of a small amide like "Azetidine, 1-(2-propylvaleryl)-", based on general practices in the field.

Automated Synthesis and High-Throughput Screening Methodologies

The discovery and development of novel chemical entities are significantly accelerated by the implementation of automated synthesis and high-throughput screening (HTS) platforms. researchgate.netsemanticscholar.org For research involving "Azetidine, 1-(2-propylvaleryl)-" and its analogs, these methodologies enable the rapid generation of compound libraries and the efficient evaluation of their biological activities.

Automated Synthesis The amide bond in "Azetidine, 1-(2-propylvaleryl)-" is a common structural motif in pharmaceuticals, making automated amide synthesis a well-developed field. researchgate.netcatrin.com Automated platforms can perform repetitive synthesis steps, purifications, and analyses with minimal human intervention, leading to increased throughput and reproducibility. nih.gov

One common approach is parallel synthesis , where multiple reactions are carried out simultaneously in multi-well plates (e.g., 96-well plates). researchgate.net For the synthesis of a library of analogs of "Azetidine, 1-(2-propylvaleryl)-", an automated synthesizer could dispense various carboxylic acids and azetidine derivatives into the wells, followed by the addition of coupling reagents and bases. After the reaction, automated liquid handling systems can perform work-up and purification steps.

Flow chemistry is another powerful technique for automated synthesis. amidetech.com In a flow reactor, reagents are continuously pumped through a series of tubes or channels where the reaction occurs. This approach offers excellent control over reaction parameters such as temperature, pressure, and reaction time, and can be readily scaled up. amidetech.com The synthesis of "Azetidine, 1-(2-propylvaleryl)-" in a flow system would involve pumping solutions of 2-propylvaleric acid and azetidine, along with a suitable coupling agent, through a heated reaction coil.

Illustrative Automated Amide Synthesis Parameters

| Parameter | Parallel Synthesis (96-well plate) | Flow Chemistry |

| Reactants | Azetidine derivative, Carboxylic acid | Solutions of azetidine derivative and carboxylic acid |

| Coupling Reagent | HATU, PyBOP, or DCC | Immobilized or soluble coupling agent |

| Solvent | DMF or NMP | Acetonitrile or other suitable solvent |

| Temperature | Room Temperature to 80 °C | 25 °C to 150 °C |

| Reaction Time | 1-24 hours | Minutes to hours (residence time) |

| Work-up/Purification | Automated liquid-liquid extraction, solid-phase extraction | In-line purification module |

This table provides a comparative overview of typical parameters for two common automated synthesis approaches that could be applied to produce libraries based on the "Azetidine, 1-(2-propylvaleryl)-" scaffold.

High-Throughput Screening (HTS) HTS enables the rapid testing of large numbers of compounds to identify those that interact with a specific biological target. semanticscholar.org For a compound like "Azetidine, 1-(2-propylvaleryl)-", HTS assays could be developed to screen for various activities, such as enzyme inhibition or receptor binding.

A common HTS format involves the use of 384-well or 1536-well microplates, where each well contains a separate assay. rsc.org Automated liquid handlers dispense the assay components (e.g., enzyme, substrate, buffer) and the test compounds from a library. The assay signal (e.g., fluorescence, luminescence, absorbance) is then read by a plate reader.

Direct-to-Biology High-Throughput Chemistry (D2B-HTC) is an emerging paradigm that integrates automated synthesis and HTS. semanticscholar.orgrsc.org In this approach, crude products from a parallel synthesis plate are directly transferred to an assay plate for screening, bypassing the traditional purification step. rsc.org This significantly accelerates the hit identification process.

The development of an HTS campaign for "Azetidine, 1-(2-propylvaleryl)-" analogs would involve:

Assay Development: Creating a robust and sensitive assay for the biological target of interest.

Library Synthesis: Utilizing automated synthesis to generate a diverse library of related compounds.

Screening: Running the HTS campaign to identify "hits" – compounds that show activity in the assay.

Hit Confirmation and Validation: Re-testing the hits to confirm their activity and rule out false positives.

Applications of Azetidine, 1 2 Propylvaleryl , As a Chemical Building Block or Research Probe

Utility in Complex Molecule Synthesis as a Chiral Scaffold

The rigid, three-dimensional structure of the azetidine (B1206935) ring makes it an excellent chiral scaffold for the synthesis of complex molecules. The defined spatial arrangement of substituents on the four-membered ring allows for a high degree of stereocontrol in subsequent chemical transformations. nih.gov The synthesis of chiral azetidin-3-ones, for instance, can be achieved with high enantiomeric excess, and these compounds serve as versatile intermediates for further functionalization. nih.gov

The desymmetrization of N-acyl-azetidines catalyzed by chiral phosphoric acids is another powerful strategy to generate enantiomerically enriched azetidine derivatives. rsc.org This method allows for the creation of chiral building blocks that can be incorporated into larger, more complex molecular architectures. rsc.org The ability to control the stereochemistry at multiple centers is crucial in the synthesis of natural products and biologically active molecules, where specific stereoisomers often exhibit desired activities.

The application of azetidine-based scaffolds extends to the development of lead-like libraries for drug discovery, particularly for central nervous system (CNS) targets. nih.gov By starting with a core azetidine structure, a diverse range of compounds can be synthesized through various chemical modifications, allowing for the exploration of structure-activity relationships. nih.gov